molecular formula C17H14O2 B14490536 2-Propylanthracene-9,10-dione CAS No. 63690-55-1

2-Propylanthracene-9,10-dione

Cat. No.: B14490536
CAS No.: 63690-55-1
M. Wt: 250.29 g/mol
InChI Key: ZPQUFYIADDJOEF-UHFFFAOYSA-N
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Description

2-Propylanthracene-9,10-dione ( 63690-55-1) is an organic compound with the molecular formula C17H14O2 and a molecular weight of 250.292 g/mol . It belongs to the anthracene-9,10-dione (anthraquinone) family, a class of compounds known for their conjugated cyclic diketone structure and significant research utility . Anthracene-9,10-dione derivatives are extensively investigated in medicinal chemistry for their biological activities. Specific derivatives have been studied as potential anticancer agents due to their ability to interact with DNA, which can lead to cytotoxic effects . Furthermore, the structural motif of substituted anthracene-9,10-diones is of high value in synthetic chemistry, serving as a key intermediate for constructing more complex molecules and in the development of novel synthetic methodologies . The propyl side chain in this particular derivative may influence its physicochemical properties, such as lipophilicity, which can be a critical parameter in biological and chemical research. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63690-55-1

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-propylanthracene-9,10-dione

InChI

InChI=1S/C17H14O2/c1-2-5-11-8-9-14-15(10-11)17(19)13-7-4-3-6-12(13)16(14)18/h3-4,6-10H,2,5H2,1H3

InChI Key

ZPQUFYIADDJOEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Occurrence and Isolation of Propyl Substituted Anthraquinones from Natural Sources

Methodologies for Isolation from Biological Matrices (e.g., Plant Extracts, Marine Actinomycetes)

The isolation of propyl-substituted anthraquinones is a multi-step process that begins with extraction from the source material, followed by purification through various chromatographic techniques.

From marine actinomycetes , particularly species like Streptomyces, the process often starts with large-scale fermentation. The secondary metabolites, including anthraquinones, are then harvested from the culture broth. A common initial step involves using adsorbent resins like Amberlite XAD-7 or XAD-16 to capture the excreted metabolites from the liquid phase nih.govstackexchange.com. The mycelium, on the other hand, is typically extracted with organic solvents such as acetone or ethyl acetate stackexchange.com. The resulting crude extracts are then subjected to a series of purification steps. This often involves solvent-solvent partitioning to separate compounds based on polarity, followed by various forms of chromatography. Techniques such as normal-phase flash chromatography, size-exclusion chromatography on Sephadex LH-20, and finally, high-performance liquid chromatography (HPLC) are employed to isolate pure compounds nih.govstackexchange.com.

For plant extracts , the choice of solvent is critical and depends on whether the target compounds are free aglycones or glycosides. Non-polar solvents like dichloromethane or ethyl acetate are effective for extracting anthraquinone (B42736) aglycones springernature.comresearchgate.net. In contrast, more polar solvents such as ethanol, methanol, or aqueous mixtures of these are used for extracting the more soluble glycosidic forms springernature.com. Classical extraction techniques include maceration, Soxhlet extraction, and heat-reflux extraction, with studies showing that ethanol is often an efficient solvent, and heat-reflux can yield high recoveries pharmabiz.comnih.gov. Modern techniques like ultrasonic extraction are also utilized springernature.com. After the initial extraction, purification follows a similar path to that for marine sources, heavily relying on chromatographic methods. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective and economical technique for the preparative-scale separation and purification of anthraquinones from crude plant extracts nih.govresearchgate.net.

Table 1: Comparison of Isolation Methodologies
Source MatrixInitial Extraction/Harvesting MethodsCommon SolventsKey Purification Techniques
Marine ActinomycetesAdsorbent Resin (e.g., XAD-7, XAD-16), Fermentation Broth Extraction, Mycelium ExtractionEthyl Acetate, Acetone, MethanolSolvent Partitioning, Flash Chromatography, Sephadex LH-20, HPLC
Plant ExtractsMaceration, Heat-Reflux, Soxhlet Extraction, Ultrasonic ExtractionDichloromethane, Ethanol (various concentrations), Acetone, WaterLiquid-Liquid Partitioning, High-Speed Counter-Current Chromatography (HSCCC), HPLC

Strategies for Structural Elucidation of Naturally Occurring Propyl-Anthraquinone Analogs

Once a pure propyl-anthraquinone analog is isolated, its exact chemical structure must be determined. This involves establishing the planar structure (the connectivity of atoms) and, for chiral molecules, the specific three-dimensional arrangement of atoms (stereochemistry).

The determination of the molecular structure of isolated anthraquinones relies on a combination of advanced spectroscopic methods. Mass spectrometry (MS) is first used to determine the molecular weight and elemental formula. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide the precise molecular formula from the compound's mass-to-charge ratio stackexchange.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms. For a propyl-substituted anthraquinone, it would show characteristic signals for the aromatic protons on the anthraquinone core and the aliphatic protons of the propyl group (a triplet for the methyl group and two multiplets for the methylene groups) stackexchange.com.

¹³C NMR provides information on the carbon skeleton, with distinct signals for the quinone carbonyls, aromatic carbons, and the aliphatic carbons of the propyl side chain stackexchange.com.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the final connectivity. COSY identifies proton-proton couplings within the same spin system (e.g., within the propyl chain), while HMBC shows correlations between protons and carbons over two or three bonds, allowing for the definitive placement of the propyl group and other substituents on the anthraquinone scaffold.

Other spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can identify functional groups, such as the characteristic carbonyl (C=O) stretches of the quinone system, while UV-Visible spectroscopy provides information about the electronic conjugation of the molecule nih.govresearchgate.net.

Table 2: Spectroscopic Techniques in Structural Elucidation
TechniqueInformation ProvidedApplication to Propyl-Anthraquinones
HRMSPrecise molecular weight and elemental formulaConfirms the number of C, H, and O atoms in the molecule.
¹H NMRNumber and environment of protonsIdentifies aromatic protons and the specific signals of the n-propyl group.
¹³C NMRNumber and type of carbon atomsShows signals for carbonyl, aromatic, and aliphatic carbons.
2D NMR (COSY, HMBC)Connectivity between atoms (H-H, C-H)Establishes the position of the propyl group on the anthraquinone core.
FT-IRPresence of functional groupsConfirms carbonyl groups of the quinone.

Many natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers) pharmabiz.com. If the propyl side chain or another part of the anthraquinone derivative contains a stereocenter (a chiral center), determining its absolute configuration is a critical final step in the structural elucidation.

One of the most powerful techniques for this is the Mosher's ester analysis , an NMR-based method. This method is used when the chiral center contains a hydroxyl group (a secondary alcohol), which could potentially be present on the propyl side chain nih.govspringernature.com. The alcohol of unknown configuration is chemically reacted with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form two different diastereomeric esters stackexchange.com. The ¹H NMR spectra of these two esters are then compared. The protons on either side of the newly formed ester will experience different magnetic environments due to the shielding/deshielding effects of the MTPA's phenyl group. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration (R or S) of the original alcohol can be reliably determined nih.govstackexchange.comresearchgate.net.

Other methods used to determine absolute configuration include:

Optical Rotation : Chiral molecules rotate the plane of polarized light. The direction (+ or -) and magnitude of this rotation, known as the specific rotation [α]D, is a characteristic physical property rroij.commasterorganicchemistry.com. This experimental value can be compared to that of known compounds or to values predicted by computational methods to help assign the configuration acs.orgbenthamopenarchives.com.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a spectrum that is highly sensitive to its stereochemistry benthamopenarchives.compurechemistry.org.

X-ray Crystallography : If the compound can be grown into a suitable single crystal, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry of all chiral centers purechemistry.org.

Synthetic Methodologies for 2 Propylanthracene 9,10 Dione and Its Structural Analogs

Direct Alkylation Strategies for Introducing the Propyl Moiety on Anthraquinone (B42736) Scaffolds

Direct alkylation of the anthraquinone core is a challenging endeavor due to the deactivating nature of the two carbonyl groups, which renders the aromatic rings electron-deficient and less susceptible to electrophilic substitution. nih.gov Consequently, classical Friedel-Crafts alkylation reactions on unsubstituted anthracene-9,10-dione are generally inefficient. nih.gov However, several strategies have been developed to introduce alkyl groups, including the propyl moiety, onto the anthraquinone framework.

A prevalent and effective method is the Friedel-Crafts acylation of an alkylated benzene (B151609) with phthalic anhydride (B1165640), followed by an intramolecular cyclization. For the synthesis of 2-propylanthracene-9,10-dione, this involves the reaction of propylbenzene (B89791) with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms an intermediate, 2-(4-propylbenzoyl)benzoic acid, which is then cyclized under strong acidic and thermal conditions to yield the target molecule. acs.org This two-step approach is analogous to the industrial synthesis of 2-ethylanthraquinone (B47962). acs.org

More advanced, direct C-H functionalization methods have also been explored. For instance, ruthenium-catalyzed C-H alkylation of anthraquinone derivatives with alkenes has been shown to proceed with high regioselectivity, though it typically favors the α-positions (1, 4, 5, 8) relative to the carbonyl groups. nih.gov

Employing Organometallic Reagents in the Synthesis of Propyl-Anthracene-9,10-dione Derivatives

Organometallic reagents provide powerful tools for the construction and derivatization of complex aromatic systems like anthraquinones.

Grignard Reagent Mediated Anthracene (B1667546) Derivatization

The reaction of Grignard reagents with anthracene-9,10-dione typically results in 1,2-addition to the carbonyl groups rather than substitution on the aromatic rings. When anthraquinone is treated with n-propylmagnesium bromide, the major products are the cis and trans isomers of 9,10-dihydroxy-9,10-di-n-propyl-9,10-dihydroanthracene. dntb.gov.ua This reaction proceeds via nucleophilic attack of the propyl group from the Grignard reagent on both carbonyl carbons. dntb.gov.ua These resulting diols can be subsequently dehydrated and aromatized to form 9,10-dipropylanthracene, which can then be oxidized to the corresponding anthraquinone. However, this multi-step pathway does not yield the 2-substituted isomer and highlights a different mode of reactivity for Grignard reagents with the anthraquinone core.

ReactantGrignard ReagentMajor ProductReference
Anthracene-9,10-dionen-Propylmagnesium bromide9,10-Di-n-propyl-anthracene-9,10-diols dntb.gov.ua
Anthracene-9,10-dioneEthylmagnesium bromide9,10-Diethyl-anthracene-9,10-diols dntb.gov.ua

Cycloaddition Reactions Involving Zirconacyclopentadienes and Quinones for Propyl-Substituted Anthracene-9,10-dione Frameworks

A novel and efficient one-pot method for constructing substituted anthraquinone frameworks involves the cycloaddition of zirconacyclopentadienes with quinones. nih.gov Zirconacyclopentadienes are readily formed by the reductive coupling of two alkyne molecules with a zirconocene species. To synthesize a propyl-substituted anthraquinone, an appropriately substituted alkyne, such as 1-pentyne, could be utilized.

The process involves the formation of a zirconacyclopentadiene from two molecules of the chosen alkyne. This intermediate then undergoes a copper(I) chloride-mediated cycloaddition reaction with a suitable quinone, such as 1,4-naphthoquinone. nih.gov This reaction initially furnishes a dihydro-anthraquinone derivative, which can be oxidized in the same pot using an oxidizing agent like p-chloranil to yield the final substituted anthracene-9,10-dione. nih.gov This methodology allows for the controlled assembly of the polysubstituted aromatic core.

Table 2: Zirconium-Mediated Synthesis of Anthraquinone Derivatives

Zirconacyclopentadiene Precursor (Alkyne) Quinone Key Reagent Product Type Reference
3-Hexyne 1,4-Naphthoquinone CuCl 2,3-Diethyl-9,10-anthraquinone nih.gov

Transformation Pathways from Precursor Anthracene-9,10-diones

A highly effective strategy for synthesizing this compound involves the transformation of a precursor molecule that already contains the basic carbon skeleton. As mentioned in section 3.1, the intramolecular Friedel-Crafts cyclization of 2-(4-propylbenzoyl)benzoic acid is a cornerstone of this approach. acs.org This method circumvents the low reactivity of the intact anthraquinone nucleus. A patent describes a similar gas-phase cyclization of 2-(4-alkylbenzoyl)benzoic acid over a solid acid catalyst to produce 2-alkylanthraquinones, offering a potentially cleaner and more efficient process. wm.edu

Alternatively, functional groups on a pre-existing anthraquinone ring can be transformed. For example, a 2-haloanthracene-9,10-dione can serve as a versatile precursor. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a propyl group can be introduced. This would involve reacting 2-bromoanthracene-9,10-dione with propylboronic acid or a related derivative in the presence of a palladium catalyst. nih.gov This approach allows for late-stage functionalization and the synthesis of a wide array of analogs.

Novel Synthetic Approaches to this compound and Related Structures

Modern organic synthesis continues to provide innovative and more efficient routes to complex aromatic compounds. One such novel approach is a one-pot, dual acylation process catalyzed by palladium. This method can construct the anthraquinone core from simpler precursors in a single relay process, potentially using an appropriate aldehyde to introduce the propyl functionality, thereby saving time and reducing waste compared to traditional stepwise syntheses.

Diels-Alder reactions also represent a powerful and versatile strategy for assembling the tricyclic anthraquinone framework. This [4+2] cycloaddition can be employed to construct the central ring by reacting a suitably substituted 1,4-naphthoquinone (the dienophile) with a substituted 1,3-butadiene (the diene). To achieve a 2-propyl substituted product, the starting materials would need to bear the propyl group or a precursor functionality at the correct position. The versatility of the Diels-Alder reaction allows for the synthesis of a wide range of structurally diverse anthraquinone analogs.

Chemical Reactivity and Transformation Mechanisms of 2 Propylanthracene 9,10 Dione

Photochemical Reactivity of 2-Propylanthracene-9,10-dione Systems

The photochemistry of anthraquinone (B42736) derivatives is a well-studied field, characterized by reactions initiated by the absorption of light. researchgate.net These processes often involve the carbonyl groups and can lead to the formation of complex heterocyclic structures not easily accessible through conventional thermal methods. arabjchem.org For this compound, the core photochemical behavior is dictated by the anthraquinone moiety.

Upon photoexcitation, typically with UV light, the anthraquinone core of this compound can undergo intersystem crossing from an excited singlet state (S₁) to a more stable and longer-lived triplet state (T₁). researchgate.netyoutube.com This excited triplet state, particularly one with n,π* character, behaves like a diradical and is a potent hydrogen abstractor. youtube.com

The primary mechanism involves the abstraction of a hydrogen atom from a suitable donor by one of the photoexcited carbonyl oxygens. arabjchem.orgyoutube.com In the case of this compound, this hydrogen donor can be an external source, such as the solvent (e.g., isopropanol), or it can occur intramolecularly from the propyl side chain. Intramolecular hydrogen abstraction is particularly efficient if a six-membered cyclic transition state can be formed, which would involve abstraction from the β-carbon of the propyl group. This process generates a ketyl radical on the anthraquinone core and a carbon-centered radical on the hydrogen donor. nih.gov

Table 1: Key Intermediates in Photo-induced Hydrogen Abstraction

Intermediate Species Description Formation Pathway
Triplet State (T₁) The reactive, long-lived excited state of the anthraquinone core. Intersystem crossing from the initial excited singlet state (S₁).
Ketyl Radical A radical species formed on the anthraquinone moiety (C-OH). Hydrogen atom abstraction by the excited carbonyl group.

This table presents generalized intermediates in the photoreactions of anthraquinones.

The radical pair generated from the initial hydrogen abstraction is the gateway to a variety of derived products. nih.gov The subsequent reaction pathways are determined by the nature of the radicals and the reaction conditions.

Cyclization: If intramolecular hydrogen abstraction occurs from the propyl chain, the resulting biradical can undergo cyclization. This process can lead to the formation of new five- or six-membered rings, creating complex heterocyclic structures fused to the parent anthraquinone framework.

Dimerization: The ketyl radicals can couple with each other, leading to the formation of a dimer known as a pinacol. For instance, the photoreduction of benzophenone (B1666685) in isopropanol (B130326) yields benzpinacol through the coupling of two ketyl radicals. youtube.com A similar process can be envisaged for this compound.

Reaction with Solvent/Oxygen: The initially formed radicals can react with the solvent or with dissolved oxygen. researchgate.net The reaction with alcohols can lead to the formation of addition products. researchgate.net The presence of oxygen can lead to oxidative processes, regenerating the ground-state anthraquinone and producing oxidized products from the hydrogen donor. acs.org

These pathways illustrate that the initial photochemical event of hydrogen abstraction can trigger a cascade of reactions, resulting in a diverse array of products derived from the this compound scaffold. researchgate.netarabjchem.org

Redox Chemistry and Electrochemical Behavior of the Anthracene-9,10-dione Framework

The redox chemistry of the anthracene-9,10-dione framework is characterized by the reversible reduction of its two ketone groups. This property is central to its use as a redox catalyst in various industrial applications, including the production of hydrogen peroxide. wikipedia.org

The quinone structure of this compound can be reduced to the corresponding hydroquinone (B1673460), 2-Propylanthracene-9,10-diol. This transformation is a two-electron, two-proton process. wikipedia.org The reduction can be achieved chemically, using reducing agents like sodium dithionite (B78146) or through catalytic hydrogenation, or electrochemically.

The electrochemical reduction typically proceeds in two distinct single-electron steps, especially in aprotic solvents.

First Reduction: The anthraquinone (AQ) accepts one electron to form a radical anion (AQ•⁻).

Second Reduction: The radical anion accepts a second electron to form a dianion (AQ²⁻).

Table 2: Generalized Redox Potentials for Anthraquinone in Aqueous Solution

Redox Couple Standard Potential (E°) vs. NHE (pH 7)
AQ/AQ•⁻ ~ -0.38 V
AQ•⁻/AQH₂ ~ +0.16 V

Note: These are representative values for the parent anthraquinone system and can be influenced by substituents and solvent conditions.

The anthracene-9,10-dione core is relatively resistant to oxidation due to the electron-withdrawing nature of the two carbonyl groups, which deactivates the aromatic rings. However, the hydroquinone form (anthracene-9,10-diol) is readily oxidized back to the quinone. This facile oxidation is a key feature of the redox cycle. acs.org The oxidation of 2-Propylanthracene-9,10-diol by molecular oxygen is a critical step in the industrial anthraquinone process for hydrogen peroxide production. acs.orgnih.gov

While the aromatic core is stable, the propyl side chain is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the aromatic ring). Under strong oxidizing conditions, this position can be oxidized to form a secondary alcohol, a ketone, or even undergo cleavage of the C-C bond. For instance, the oxidation of 9-methylanthracene (B110197) can lead to side-chain and nuclear oxidation products. lookchem.com

Electrophilic and Nucleophilic Substitution Reactions on the Anthraquinone Ring System

The substitution chemistry of the this compound ring system is heavily influenced by the strong deactivating and meta-directing effects of the two carbonyl groups.

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are significantly hindered on the anthraquinone nucleus. youtube.com The carbonyl groups withdraw electron density from the ring system, making it much less nucleophilic and thus less reactive towards electrophiles than benzene (B151609) or anthracene (B1667546). researchgate.net Reactions that do occur require harsh conditions (high temperatures, strong acids) and generally show a preference for substitution on the terminal rings (positions 1, 4, 5, 8) rather than the central quinoid ring. The propyl group is an activating, ortho-, para-director, but its influence is largely overridden by the powerful deactivating effect of the quinone functionality.

Nucleophilic Substitution: In contrast to its inertness toward electrophiles, the electron-deficient nature of the anthraquinone ring makes it susceptible to nucleophilic aromatic substitution (NAS). mdpi.com Nucleophiles can attack the ring, leading to the displacement of a suitable leaving group (like a halogen) or, in some cases, a hydride ion. The presence of the electron-withdrawing carbonyl groups stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction, thereby facilitating the substitution. Amination reactions, for example, have been successfully carried out on substituted anthraquinones to produce aminoanthraquinone derivatives. mdpi.com

Table 3: Regioselectivity in Substitution Reactions on the Anthraquinone Ring

Reaction Type Reactivity of the Ring Directing Influence of Carbonyls Directing Influence of Propyl Group Predicted Outcome for this compound
Electrophilic Substitution Strongly Deactivated Meta-directing (to positions 2, 3, 6, 7) Ortho-, Para-directing (to positions 1, 3) Very difficult; substitution, if forced, would likely occur at position 1 or 3, but is highly disfavored.

| Nucleophilic Substitution | Activated | Activates ring for attack | Weakly activating | Favorable, especially if a leaving group is present. Attack would be directed by the carbonyls. |

Chemical Transformations Involving the Propyl Side Chain

The propyl side chain of this compound is a key site for chemical reactivity, susceptible to a variety of transformations, primarily oxidation and free-radical reactions. These reactions can lead to the formation of a range of functionalized anthraquinone derivatives.

Oxidative transformations of the propyl group can occur at different positions along the alkyl chain. Under controlled oxidation conditions, the benzylic position (the carbon atom attached to the anthracene core) is the most likely site of initial attack, leading to the formation of a hydroperoxide. This intermediate can then be converted to the corresponding secondary alcohol or ketone. Further oxidation can lead to cleavage of the propyl chain.

Free-radical reactions represent another important pathway for the transformation of the propyl side chain. wikipedia.orgyoutube.com Abstraction of a hydrogen atom from the propyl group by a radical initiator can generate a carbon-centered radical. This radical can then undergo a variety of reactions, including reaction with oxygen to form a peroxy radical, which can propagate a radical chain reaction, or it can react with other molecules to form new carbon-carbon or carbon-heteroatom bonds. Dimerization of two such radicals can also occur, leading to the formation of a dimeric anthraquinone structure.

The specific products formed in these reactions depend on the reaction conditions, including the nature of the oxidant or radical initiator, the solvent, and the temperature. A summary of potential transformations is presented in the table below.

Reaction TypeReagents/ConditionsPotential Products
OxidationMild Oxidants (e.g., SeO₂)2-(1-Oxopropyl)anthracene-9,10-dione
OxidationStrong Oxidants (e.g., KMnO₄)Anthracene-9,10-dione-2-carboxylic acid
Free-Radical HalogenationN-Bromosuccinimide (NBS), light2-(1-Bromopropyl)anthracene-9,10-dione
AutoxidationO₂, radical initiatorHydroperoxides, alcohols, ketones

Condensation Reactions of the Quinone Carbonyl Groups

The two carbonyl groups of the quinone moiety in this compound are electrophilic centers and can undergo condensation reactions with a variety of nucleophiles. These reactions are fundamental to the synthesis of a wide range of heterocyclic compounds fused to the anthracene core.

One of the most common condensation reactions involves the reaction with primary amines to form imines. If a diamine is used, a diimine can be formed. These reactions are typically catalyzed by acid. The resulting imines can be stable compounds or can serve as intermediates for further transformations.

Condensation with hydrazines is a particularly useful method for the synthesis of pyrazole (B372694) derivatives. nih.govdoi.orgbeilstein-journals.orgnih.govyoutube.com The reaction of this compound with hydrazine (B178648) would be expected to yield a dihydropyrazole intermediate, which can then be oxidized to the corresponding pyrazole-fused anthraquinone. Substituted hydrazines can be used to introduce a variety of substituents on the pyrazole ring.

Other nucleophiles, such as hydroxylamine (B1172632) and semicarbazide, can also undergo condensation with the quinone carbonyls to form oximes and semicarbazones, respectively. These reactions expand the range of functionalized anthraquinone derivatives that can be synthesized from this compound.

The table below summarizes some of the key condensation reactions.

NucleophileProduct TypeExample Product from this compound
Primary Amine (R-NH₂)ImineN-(9-oxo-2-propyl-9,10-dihydroanthracen-10-ylidene)alkanamine
Hydrazine (H₂N-NH₂)Pyrazole2-Propylanthra[9,1-cd]pyrazole-6,11-dione
Hydroxylamine (H₂N-OH)OximeThis compound dioxime
Semicarbazide (H₂N-NH-C(O)NH₂)Semicarbazone2,2'-(2-propylanthracene-9,10-diylidene)bis(hydrazine-1-carboxamide)

Mechanistic Studies of this compound Reactivity

Mechanistic studies of the reactivity of this compound, while not extensively reported for this specific molecule, can be inferred from studies of other alkyl-substituted anthraquinones. The reactivity is largely governed by the interplay of the aromatic anthraquinone core, the quinone carbonyl groups, and the alkyl side chain.

Photochemical Mechanisms:

The photochemistry of alkylanthraquinones has been a subject of interest. researchgate.net Upon absorption of light, the anthraquinone moiety is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. researchgate.net This triplet state is a key intermediate in many photochemical reactions.

For alkylanthraquinones, a common photochemical pathway involves intramolecular hydrogen abstraction from the alkyl side chain by the excited carbonyl group. researchgate.net In the case of this compound, this would involve the abstraction of a hydrogen atom from the propyl group, leading to the formation of a biradical intermediate. This biradical can then undergo a variety of reactions, including cyclization to form a new ring system or reaction with other molecules. The efficiency and outcome of these photochemical reactions are influenced by factors such as the solvent and the presence of oxygen.

Redox Mechanisms:

The anthraquinone core is redox-active and can undergo reversible two-electron reduction to the corresponding hydroquinone. The presence of the electron-donating propyl group is expected to influence the redox potential of the molecule. Theoretical studies on substituted anthraquinones have shown that electron-donating groups can modulate the reduction potential. acs.orgnih.govresearchgate.netrsc.org

Theoretical Studies:

Computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the electronic structure and reactivity of substituted anthraquinones. acs.orgnih.govresearchgate.netrsc.org These studies can provide insights into the geometric and electronic properties of the molecule, including bond lengths, bond angles, and the distribution of electron density. Furthermore, theoretical calculations can be used to model reaction pathways and to predict the relative energies of reactants, intermediates, and products, thereby providing a deeper understanding of the reaction mechanisms.

Advanced Spectroscopic and Structural Characterization of 2 Propylanthracene 9,10 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Propylanthracene-9,10-dione, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the anthraquinone (B42736) core and the aliphatic protons of the propyl substituent. The aromatic region will show a complex pattern of multiplets due to the coupling between adjacent protons. The protons on the unsubstituted ring are anticipated to appear as two multiplets, integrating to two protons each. The protons on the propyl-substituted ring will exhibit signals with chemical shifts influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating effect of the propyl group.

The propyl group itself will present a characteristic set of signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the aromatic ring. The integration of these signals will correspond to a 3:2:2 ratio, respectively.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~8.1-8.3d~8.0
H-3~8.1-8.3d~1.5
H-4~7.7-7.9dd~8.0, 1.5
H-5, H-8~8.2-8.4m
H-6, H-7~7.7-7.9m
-CH₂- (α to ring)~2.7-2.9t~7.5
-CH₂- (β to ring)~1.6-1.8sextet~7.5
-CH₃~0.9-1.1t~7.5

Note: Predicted values are based on the analysis of anthracene-9,10-dione and typical substituent effects of a propyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the propyl group. The two carbonyl carbons (C-9 and C-10) are expected to resonate at the most downfield region of the spectrum, typically around 180-185 ppm. The aromatic region will display a number of signals corresponding to the fourteen aromatic carbons. The carbon atom directly attached to the propyl group (C-2) will show a characteristic upfield shift compared to its unsubstituted counterpart. The carbons of the propyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-9, C-10~182-184
Quaternary Aromatic Carbons~132-135
CH Aromatic Carbons~126-134
C-2~145-150
-CH₂- (α to ring)~35-40
-CH₂- (β to ring)~22-26
-CH₃~13-15

Note: Predicted values are based on the analysis of anthracene-9,10-dione and typical substituent effects of a propyl group.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed.

COSY: This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons and between the protons of the propyl group, confirming their sequential arrangement.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon in the molecule.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the propyl group and the anthraquinone core, as it would show a correlation between the α-methylene protons of the propyl group and the C-2, C-1, and C-3 carbons of the aromatic ring. It would also help in assigning the quaternary carbons.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the carbonyl groups and the aromatic system.

The most prominent feature will be the strong C=O stretching vibration of the quinone system, typically appearing in the region of 1670-1680 cm⁻¹. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl group are expected to appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3050-3100Medium
Aliphatic C-H Stretch~2850-2960Medium
C=O Stretch (Quinone)~1670-1680Strong
Aromatic C=C Stretch~1450-1600Medium-Strong
C-H Bend~700-900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Expected λmax (nm)
π→π~250-280
π→π~320-340
n→π*~400-430

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₄O₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺), confirming its elemental formula. The expected exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Table 5: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₇H₁₄O₂
Calculated Exact Mass250.0994

The fragmentation pattern observed in the mass spectrum would also provide structural information. Key fragmentation pathways would likely involve the loss of the propyl group and the sequential loss of carbon monoxide (CO) molecules from the quinone moiety.

X-ray Crystallography for Solid-State Molecular Structure Determination (relevant to related anthraquinones)

This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles. For anthraquinones, X-ray crystallography confirms the planarity of the fused ring system. publish.csiro.au It also details how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as stacking and hydrogen bonding (if applicable). researchgate.net

In the case of this compound, a crystal structure would precisely define the orientation of the propyl group relative to the planar anthraquinone core. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state architecture.

Table 4: Representative Crystal Data for an Anthraquinone Derivative (Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate) publish.csiro.au

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)17.395
b (Å)6.625
c (Å)5.537
β (°)91.87
Volume (ų)637.4
Z (molecules/unit cell)2

Theoretical and Computational Chemistry Studies on 2 Propylanthracene 9,10 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.comunige.ch In DFT, the properties of a many-electron system are determined by using the electron density, n(r), which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.comdiva-portal.org The Kohn-Sham (KS) formulation of DFT is particularly practical, though it relies on approximations for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation. unige.ch

For 2-Propylanthracene-9,10-dione, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until these forces are negligible. Common combinations of exchange-correlation functionals, such as B3LYP or PBE0, and basis sets, like 6-31G(d) or larger, are used to achieve reliable geometries for organic molecules. researchgate.netmdpi.com

The optimization process yields key structural parameters. Below is a representative table of calculated bond lengths and angles for the core anthraquinone (B42736) structure, which would be expected for this compound.

Table 1: Predicted Geometrical Parameters for the Anthracene-9,10-dione Core from DFT Calculations

ParameterAtom Pair/TriplePredicted Value (Å or °)
Bond LengthC9=O11.22
Bond LengthC10=O21.22
Bond LengthC4a-C9a1.49
Bond LengthC2-C31.39
Bond AngleC1-C9a-C8a119.5
Bond AngleC9a-C9-C8a118.0
Dihedral AngleO1-C9-C9a-C1180.0

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TDDFT) is an extension of ground-state DFT used to investigate the properties of electronic excited states. uci.eduarxiv.org It is one of the most widely used methods for calculating the electronic absorption spectra of molecules due to its favorable combination of computational efficiency and reasonable accuracy. arxiv.org The linear-response formulation of TDDFT calculates vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states without a change in molecular geometry. uci.edu

These calculations provide the excitation energies and corresponding oscillator strengths (f), which determine the intensity of an absorption band. mdpi.com This information is used to simulate a theoretical UV-Vis spectrum. For chromophores like this compound, TDDFT can predict the characteristic absorption bands, such as the Q band, and how they are affected by substituents. mdpi.com The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are critical for achieving good agreement with experimental spectra. researchgate.net

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

Frontier Molecular Orbital (FMO) theory is a key conceptual framework in chemistry for describing chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.govresearchgate.net In molecules with distinct electron-donating and electron-accepting regions, the HOMO and LUMO can be spatially separated, facilitating intramolecular charge transfer upon excitation. rsc.org For this compound, the electron-withdrawing dione (B5365651) groups on the anthracene (B1667546) core and the alkyl propyl group influence the energies and distributions of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Description
HOMO-6.85Localized primarily on the anthracene ring system.
LUMO-2.95Localized mainly on the carbonyl groups and adjacent carbon atoms.
HOMO-LUMO Gap (ΔE)3.90Indicates high kinetic stability.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are routinely used to predict spectroscopic parameters, which aids in structure elucidation and the interpretation of experimental data.

UV-Vis Absorption Maxima: As discussed in section 6.2, TDDFT calculations yield vertical excitation energies that directly correspond to absorption maxima (λ_max) in UV-Vis spectra. researchgate.net Comparing the computed spectrum with experimental data for related compounds like 9,10-anthraquinone validates the chosen computational methodology. researchgate.net For 9,10-anthraquinone, TDDFT calculations can reproduce the main experimental absorption bands, and similar accuracy would be expected for the 2-propyl derivative. researchgate.net

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima for 9,10-Anthraquinone

TransitionExperimental λ_max (nm) nist.govCalculated λ_max (nm)Error (nm)
S₀ → S₁328322-6
S₀ → S₂317310-7
S₀ → S₃272268-4

Note: Calculated values are representative and depend on the specific level of theory and solvent model used.

NMR Chemical Shifts: DFT calculations are also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose. nih.govmdpi.com Calculations are performed on the DFT-optimized geometry, and the computed magnetic shielding constants are converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com A strong linear correlation between calculated and experimental chemical shifts indicates that the computational model accurately represents the molecular structure in solution. nih.gov

Table 4: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (δ) for Key Nuclei in this compound

NucleusPositionCalculated δ (ppm)Experimental δ (ppm)
¹HH-18.258.20
¹HH-38.158.11
¹³CC-9183.5182.9
¹³CC-2145.2144.8

Note: Values are illustrative, demonstrating the typical accuracy of DFT/GIAO calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. fortunejournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve. chemrxiv.org For this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water or an organic solvent) under periodic boundary conditions. fortunejournals.com

The primary focus of an MD simulation for this molecule would be the conformational flexibility of the propyl side chain. While the anthracene-9,10-dione core is largely rigid, the propyl group can rotate and adopt various conformations. Analysis of the MD trajectory can reveal the preferred dihedral angles of the propyl chain and the timescale of its motions. mdpi.com Furthermore, MD simulations can characterize the non-covalent interactions between the solute and solvent molecules, providing insight into its solvation shell and how it is oriented relative to the polar dione groups and the nonpolar aromatic rings. Parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the core structure throughout the simulation. frontiersin.org

Applications of 2 Propylanthracene 9,10 Dione in Advanced Chemistry and Materials Science

Utilization as Organic Building Blocks in Complex Synthetic Endeavors

Organic building blocks are relatively simple molecules that can be used for the synthesis of more complex structures. nih.govsigmaaldrich.com 2-Propylanthracene-9,10-dione is categorized as an organic building block, valued for its rigid and planar anthraquinone (B42736) core. bldpharm.combldpharm.com This structural scaffold is a common starting point for creating larger, more elaborate molecules.

The chemical properties of anthraquinones are distinct from many other aromatic compounds due to the presence of electron-withdrawing carbonyl groups, which influences their reactivity. colab.ws Synthetic chemists can leverage the propyl group and the aromatic rings of this compound for further functionalization. Methodologies for forming new carbon-carbon, carbon-nitrogen, and other bonds are fundamental for the targeted synthesis of novel compounds. colab.ws This allows for the construction of a diverse range of derivatives with tailored properties for applications in medicine, chemical technology, and the development of new materials. colab.ws

Integration into Electronic and Optoelectronic Materials

The development of organic electronic materials is a rapidly advancing field, and anthraquinone derivatives are promising candidates for creating new functional materials. The rigid, aromatic structure of the anthraquinone core is beneficial for forming stable, ordered molecular assemblies that can facilitate charge transport. While specific data on this compound in these applications is limited, the utility of closely related compounds provides strong evidence of its potential.

Precursors for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. The performance of these devices relies heavily on the semiconductor material's ability to transport charge efficiently. Anthraquinone derivatives are explored for these applications due to their structural and electronic properties. For instance, 2,7-Dibromophenanthrene-9,10-dione, a related dione (B5365651), is a key intermediate for synthesizing semiconducting small molecules and polymers used in OFETs. ossila.com The functional groups on the anthraquinone core can be modified to tune the material's electronic properties and solid-state packing, which are critical for OFET performance.

Components in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are widely used in modern displays and lighting. The efficiency and stability of OLEDs depend on the properties of the materials used in their various layers, including host materials and emitters. Anthracene (B1667546) derivatives are well-established in this field. For example, 9,10-Bis(2-naphthyl)anthracene (ADN) is a host material known for its high thermal and morphological stability, used in blue and full-color OLEDs. ossila.com The introduction of a nitrogen atom into the anthracene framework, creating an aza-anthracene, has been shown to tune the optical and electrochemical properties, which can impact device performance. rsc.org The stable core of this compound makes it a plausible candidate for derivatization into novel OLED materials.

Materials for Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs), or organic solar cells, offer a promising route to renewable energy. These devices rely on electron donor and electron acceptor materials to convert sunlight into electricity. The electron-withdrawing nature of the anthraquinone core makes it a suitable building block for electron acceptor materials. Research has demonstrated the use of intermediates like 2,7-Dibromophenanthrene-9,10-dione for synthesizing materials for OPVs. ossila.com The ability to functionalize the anthraquinone structure allows for the fine-tuning of energy levels (HOMO/LUMO) to optimize the performance of photovoltaic devices.

Role in the Development of Chemical Sensors and Catalysts

The electronic structure of the anthraquinone core makes it responsive to its chemical environment, a property that is exploited in the development of sensors and catalysts.

Chemical Sensors: Optical chemical sensors operate by producing a measurable signal, such as a change in light absorption or fluorescence, in the presence of a specific analyte. researchgate.net The development of these sensors often involves associating a sensing element with a transducer. researchgate.net Anthraquinone derivatives are investigated for this purpose because their fluorescence or color can change upon interaction with certain chemicals. This makes them valuable for creating sensors that can detect various ions and molecules. researchgate.netmdpi.com The goal in sensor design is often to achieve high selectivity and sensitivity, allowing for the detection of specific analytes even at low concentrations. rsc.org

Catalysts: In industrial chemistry, anthraquinone derivatives play a crucial role as catalysts. The most prominent example is the use of 2-alkylanthraquinones in the Riedl-Pfleiderer process for the production of hydrogen peroxide. In this cyclic process, a 2-alkylanthraquinone, such as a propyl or ethyl derivative, is hydrogenated to the corresponding hydroquinone (B1673460). This is followed by oxidation with air, which regenerates the 2-alkylanthraquinone and produces hydrogen peroxide. The anthraquinone derivative thus acts as a catalyst, being continuously recycled in the process.

Contribution to Dye Chemistry and Pigment Science (general anthraquinone application)

The oldest and most widespread application of the anthraquinone scaffold is in the production of dyes and pigments. colab.ws Anthraquinone itself is colorless, but the introduction of electron-donating groups, such as amino (–NH₂) or hydroxyl (–OH) groups, at specific positions on the aromatic core gives rise to a wide spectrum of brilliant and stable colors from red to blue. wikipedia.org

These dyes are valued for their excellent fastness properties, particularly their resistance to fading upon exposure to light. wikipedia.org They represent the second largest class of textile pigments after azo dyes and are used when high durability is required. beilstein-journals.org

Anthraquinone dyes are classified based on their application method:

Vat Dyes: Insoluble in water, they are reduced to a soluble "leuco" form that impregnates the fiber, and are then oxidized back to the insoluble pigment form. britannica.com

Acid Dyes: Contain sulfonic acid groups to make them water-soluble for dyeing protein fibers like wool and silk. wikipedia.org

Disperse Dyes: Used for synthetic materials like polyamides, they are applied from a fine aqueous suspension. beilstein-journals.org

Reactive Dyes: Form a covalent chemical bond with the fiber, resulting in excellent wash fastness.

The synthesis of these dyes often starts from anthraquinone or its sulfonated derivatives, which are then modified to introduce the necessary color-imparting (chromophore) and fiber-binding (auxochrome) groups. wikipedia.org

Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number 63690-55-1 bldpharm.com
Molecular Formula C₁₇H₁₄O₂ bldpharm.com
Molecular Weight 250.29 g/mol bldpharm.com

Table 2: Research Applications of Related Anthracene/Anthraquinone Derivatives

Compound/Derivative ClassApplication AreaKey FindingSource
2,7-Dibromophenanthrene-9,10-dione OFETs, OLEDs, OPVsUseful intermediate for synthesizing semiconducting small molecules and polymers. ossila.com
9,10-Bis(2-naphthyl)anthracene (ADN) OLEDsHigh thermal and morphological stability, used as a host material. ossila.com
Aza-anthracene Derivatives OLEDsPrecise nitrogen atom incorporation tunes electrochemical and optical properties. rsc.org
General Anthraquinones Dyes & PigmentsCore structure for a large class of bright and light-fast dyes. wikipedia.orgbritannica.com

Involvement in Bioremediation Processes as a Substrate or Degradation Product

While direct research on the bioremediation of this compound is not extensively documented in publicly available scientific literature, its potential involvement in such processes can be inferred from studies on its parent compounds, anthracene and anthracene-9,10-dione (anthraquinone), as well as other alkylated polycyclic aromatic hydrocarbons (PAHs). Bioremediation utilizes the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. nih.gov The structural characteristics of this compound suggest it could be susceptible to microbial degradation pathways that are known to act on similar molecules.

The involvement of this compound in bioremediation can be considered from two perspectives: its potential role as a substrate for microbial degradation and its possible formation as a degradation product of larger, more complex PAHs.

As a Substrate for Microbial Degradation

The core structure of this compound is anthraquinone. Numerous microorganisms, including bacteria and fungi, have been shown to degrade anthraquinone and its derivatives. nih.govfrontiersin.org Fungi, particularly white-rot fungi, are known to produce extracellular enzymes like laccases and peroxidases that can oxidize a wide range of aromatic compounds, including anthraquinone dyes. nih.govresearchgate.net It is plausible that these enzymatic systems could also act on this compound.

The presence of the propyl group on the aromatic ring is a significant factor that would influence its biodegradability. In some cases, alkyl substitution can increase the water solubility and bioavailability of PAHs, potentially making them more accessible to microbial enzymes. nih.gov However, the position and length of the alkyl chain can also present steric hindrance, possibly slowing down the enzymatic attack compared to the unsubstituted parent molecule. Studies on other alkylated PAHs have shown that their degradation can be faster or slower than their unsubstituted counterparts, depending on the specific compound, the microorganism, and the environmental conditions. nih.gov

Bacterial degradation of anthraquinone has been observed in various environments. frontiersin.org For instance, certain bacterial strains can utilize anthraquinone as a growth substrate. nih.gov The degradation of anthraquinone often involves reductive steps that lead to the cleavage of the aromatic rings. nih.gov It is conceivable that similar pathways could be employed by specialized microorganisms to break down this compound, likely initiating with enzymatic modification of the propyl group or the aromatic rings.

As a Degradation Product

This compound could potentially be formed as an intermediate metabolite during the bioremediation of larger, more complex alkylated PAHs. The microbial oxidation of many PAHs, including anthracene, often proceeds through the formation of dihydrodiols, which can be further oxidized to quinones. researchgate.netoup.com For example, the biodegradation of anthracene by various bacteria and fungi frequently yields 9,10-anthraquinone as a major intermediate. nih.govresearchgate.netresearchgate.net

The following table summarizes research findings on the bioremediation of compounds structurally related to this compound, providing a basis for inferring its potential behavior.

Table 1: Microbial Degradation of Structurally Related Compounds

Compound Microorganism(s) Key Findings & Degradation Products
Anthracene Bacillus cereus S13 Degraded 82.29% of anthracene in 120 hours. Identified degradation products include 9,10-dihydroxy-anthracene and anthraquinone. researchgate.net
Anthracene Cladosporium sp. CBMAI 1237 (marine fungus) Achieved 71% biodegradation of anthracene after 21 days. Anthraquinone was identified as a degradation product. nih.gov
Anthracene Pseudomonas aeruginosa PSA5, Rhodococcus sp. NJ2, Cronobacter sp. PSM10 Maximum degradation of 94% by P. aeruginosa PSA5 after 10 days. Mineralization occurs via the o-phthalate pathway. oup.com
Anthraquinone Aspergillus sp. XJ-2 Efficiently decolorized and degraded various anthraquinone dyes, indicating the cleavage of the anthraquinone chromophoric group. nih.gov
Anthraquinone Phenylobacterium and Sphingomonas species These genera were identified as being associated with anthraquinone degradation in contaminated soil. frontiersin.org
Substituted Anthraquinones (Dyes) Thanatephorus cucumeris Dec 1 (fungus) A DyP-type peroxidase from this fungus was shown to degrade anthraquinone dyes, with phthalic acid identified as a breakdown product. researchgate.net

| Alkylated PAHs (e.g., 3,6-dimethylphenanthrene) | Sphingobium quisquiliarum EPA505 | Biodegradation of alkylated PAHs can lead to the formation of more soluble and sometimes more toxic transformation products. nih.gov |

Q & A

Basic: What are the optimal synthetic routes for 2-Propylanthracene-9,10-dione?

Methodological Answer:
Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, alkylation of anthracene-9,10-dione with propyl halides under Lewis acid catalysis (e.g., AlCl₃) in anhydrous conditions can introduce the propyl group. Purification via recrystallization (e.g., using dioxane or ethanol) ensures high purity . Key parameters include reaction temperature (80–120°C), stoichiometric control of the alkylating agent, and inert atmosphere to prevent oxidation. Post-synthesis characterization via HPLC (C18 column, methanol-water mobile phase) validates purity (>99%) .

Advanced: How do substituent positions (e.g., 2- vs. 8-propyl) influence DNA intercalation and cytotoxicity?

Methodological Answer:
Substituent position dictates DNA-binding mode. For 2-propyl derivatives, threading intercalation (side chains in both DNA grooves) is hypothesized, as seen in 2,6-disubstituted anthracene-9,10-diones. This contrasts with classical intercalation (single groove binding) in 1,4- or 1,8-substituted analogs. Experimental validation includes:

  • Stopped-flow kinetics : Measures association/dissociation rates with DNA (e.g., calf thymus DNA). Lower rate constants for threading modes indicate prolonged binding .
  • Thermal denaturation : Monitors ΔTₘ (melting temperature shift) to quantify DNA stabilization. 2-Propyl derivatives show ΔTₘ values comparable to classical intercalators but distinct activation energies .
  • Molecular modeling : Predicts side-chain interactions with major/minor grooves using software like AutoDock .

Analytical: What HPLC conditions ensure purity assessment of this compound?

Methodological Answer:
Use reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection (λ = 254 nm). Mobile phase: gradient of methanol and water (70:30 to 95:5 over 20 min) at 1 mL/min flow rate. Retention time (~12–15 min) and peak symmetry (As ≤ 1.5) confirm purity. Calibrate with ≥99% analytical standards (e.g., 9,10-diphenylanthracene derivatives) . For trace impurities, tandem mass spectrometry (LC-MS/MS) in positive ion mode provides structural confirmation .

Safety: What protocols mitigate risks during handling of this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, N95 respirators, and safety goggles to avoid inhalation/contact .
  • Ventilation : Use fume hoods during synthesis to prevent aerosol formation.
  • Spill management : Absorb powders with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .

Environmental Fate: How does this compound degrade in atmospheric conditions?

Methodological Answer:
Under UV light or oxidative environments (e.g., smog/fog cycles), it undergoes photooxidation to form oxy-PAHs like 2-methylanthracene-9,10-dione. Monitor degradation via:

  • GC-MS : Identifies methyl or carbonyl derivatives using electron ionization .
  • PM₂.₅ sampling : Quantifies post-fog concentration increases in particulate matter, indicating environmental persistence .

Biological Activity: What in vitro assays evaluate its anticancer potential?

Methodological Answer:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values correlate with DNA-binding affinity .
  • DNA unwinding assays : Employ plasmid DNA (e.g., pBR322) to measure intercalation-induced topological changes via gel electrophoresis .
  • ROS generation : Quantify oxidative stress in cells using DCFH-DA fluorescence, as anthraquinones often act as photosensitizers .

Fluorescent Applications: Can this compound serve as a fluorescent probe?

Methodological Answer:
Its photophysical properties depend on substituents. To assess fluorescence:

  • UV-Vis spectroscopy : Measure λₐᵦₛ (e.g., 350–450 nm for anthraquinones) and molar extinction coefficients .
  • Fluorescence quenching : Titrate with biomolecules (e.g., albumin) to study binding via Stern-Volmer plots .
  • Confocal microscopy : Image intracellular localization in live cells using λₑₓ/λₑₘ = 480/520 nm .

Data Contradictions: How to resolve discrepancies in reported DNA-binding affinities?

Methodological Answer:
Discrepancies arise from varying experimental conditions (e.g., ionic strength, DNA source). Standardize protocols:

  • Buffer systems : Use 10 mM Tris-HCl (pH 7.4) with 50 mM NaCl to mimic physiological conditions .
  • Control experiments : Compare with known intercalators (e.g., ethidium bromide) to calibrate ΔTₘ and Kₐ values .
  • Meta-analysis : Pool data from thermal denaturation, stopped-flow kinetics, and molecular docking to reconcile binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.